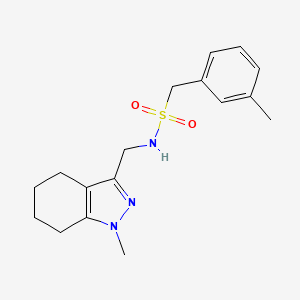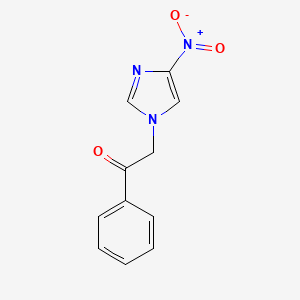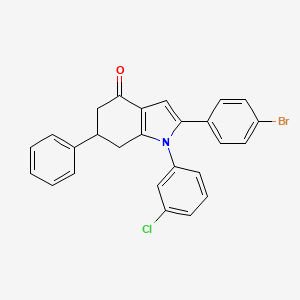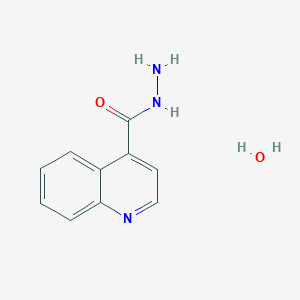![molecular formula C20H15N3O2 B2594924 N-(2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-Naphthamid CAS No. 897616-46-5](/img/structure/B2594924.png)
N-(2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-Naphthamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide” belongs to a class of compounds known as pyridopyrimidinones . These compounds are characterized by a pyrido[1,2-a]pyrimidine core structure, which is a bicyclic system consisting of a pyridine and a pyrimidine ring fused together .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyridopyrimidinones can generally be synthesized through the condensation of aminopyrimidines with carboxylic anhydrides or acid chlorides . The reaction typically involves cyclization and the formation of an amide bond .Molecular Structure Analysis
The molecular structure of pyridopyrimidinones is characterized by a bicyclic system. The cation of the salt is almost co-planar as evidenced by the two conjugated rings .Chemical Reactions Analysis
Pyridopyrimidinones can undergo various chemical reactions. For example, they can form stable adducts with primary amines . The acylating capacity of their ethoxycarbonyl groups can be decreased by the formation of these adducts .Wissenschaftliche Forschungsanwendungen
Nanoarchitektur und Molekulares Docking
Diese Verbindung wurde im Bereich der Nanoarchitektur und des molekularen Docking eingesetzt . Sie war an der Bildung von organischen Salzen durch eine Retro-Claisen-Reaktion beteiligt . Die Kristallstruktur des isolierten organischen Salzes wurde durch Einkristall-Röntgenbeugungsanalyse bestätigt .
Biologische Eigenschaften
Pyrimidopyrimidinverbindungen, zu denen diese Verbindung gehört, weisen verschiedene wesentliche biologische Eigenschaften auf . Sie wurden als Wachstumsinhibitoren von Krebszellen, Antioxidantien, Mittel zur Reduktion von Dihydrofolsäure zu Tetrahydrofolsäure, Antidiabetika, Angiogenese-Inhibitoren, Resistenzmodifikationsmittel, Mycobacterium tuberculosis-, Hypertonie- und Allergie-Symptombehandlungen, antibakterielle und antivirale Mittel, Antitumormittel, die Monocarboxylattransporter (MCTs) hemmen, entzündungshemmende und leberschützende Mittel sowie Tyrosinkinase-Inhibitoren eingesetzt .
Antibakterielle Aktivität
Die Verbindung wurde auf ihre in-vitro-antibakterielle Aktivität untersucht . Sie wurde gegen Standardstämme von grampositiven (Bacillus Subtilis MTCC 121 und Staphylococcus epidermidis 435) und gramnegativen (Xanthomonas Campestris 7903 und Pseudomonas aeruginosa MTCC 7908) Bakterien getestet .
Molekularmodellierung
Die Verbindung wurde in der Molekularmodellierung eingesetzt . Die verdrängte 3'-Adenosin-Endbase (A17) war an einer π-Stacking-Wechselwirkung mit dem 4-Oxo-4 H -Pyrido beteiligt .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been found to exhibit anti-hiv-1 activity , suggesting that this compound may also target proteins involved in the HIV-1 life cycle.
Mode of Action
It’s suggested that similar compounds bind into the active site of pfv integrase (in), a key enzyme in the hiv-1 life cycle . The keto oxygen atom at position C-4 and nitrogen atom of the pyrimidine ring moiety may chelate the Mg2+ ion .
Biochemical Pathways
Given its potential anti-hiv-1 activity, it may influence pathways related to the hiv-1 life cycle, which includes viral entry, reverse transcription, integration, gene expression, virion assembly, budding, and maturation .
Result of Action
Similar compounds have shown moderate inhibitory properties against the hiv-1 virus (nl4-3) in hela cell cultures , suggesting that this compound may have similar effects.
Biochemische Analyse
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins . The nature of these interactions is likely to be complex and may involve the formation of hydrogen bonds .
Cellular Effects
In terms of cellular effects, N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide has been shown to have moderate inhibitory properties against HIV-1 virus (NL4-3) in Hela cell cultures . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . A molecular docking study showed that the compound binds into the active site of PFV integrase (IN), a key enzyme in the life cycle of HIV-1 .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time .
Dosage Effects in Animal Models
The effects of N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide vary with different dosages in animal models . At high doses, the compound may have toxic or adverse effects .
Metabolic Pathways
It is known that the compound can interact with various enzymes and cofactors .
Transport and Distribution
It is likely that the compound interacts with various transporters or binding proteins .
Subcellular Localization
It is likely that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c1-13-18(20(25)23-12-5-4-11-17(23)21-13)22-19(24)16-10-6-8-14-7-2-3-9-15(14)16/h2-12H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZYGIALCSNVKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-chlorophenyl)-3-hydroxy-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2594846.png)


![N-(4-fluorophenyl)-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2594851.png)
![3-(4-chlorophenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2594852.png)

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2594855.png)



![(Z)-ethyl 4-((4-((3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2594863.png)

